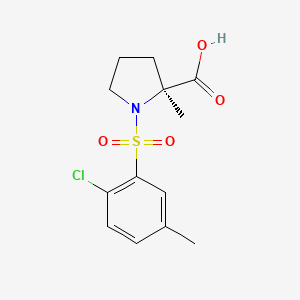![molecular formula C14H16BrN3O2 B7449962 2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid](/img/structure/B7449962.png)
2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPPA and is synthesized using specific methods.
Mechanism of Action
BPPA is known to inhibit protein tyrosine phosphatase 1B, which is a negative regulator of insulin signaling. By inhibiting this enzyme, BPPA can enhance insulin sensitivity and improve glucose uptake in cells. BPPA has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
BPPA has been shown to have various biochemical and physiological effects. In animal studies, BPPA has been shown to improve glucose tolerance and insulin sensitivity. BPPA has also been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, BPPA has been studied for its potential as an anti-inflammatory agent and its effect on the central nervous system.
Advantages and Limitations for Lab Experiments
One of the advantages of BPPA is its potential as a therapeutic agent for various diseases, including cancer and diabetes. BPPA has also been shown to have low toxicity in animal studies. However, one of the limitations of BPPA is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of BPPA. One potential direction is the development of more efficient synthesis methods to improve the yield of BPPA. Another direction is the study of BPPA's potential as an anti-inflammatory agent and its effect on the central nervous system. Additionally, the development of BPPA derivatives with improved solubility and efficacy is a potential future direction for research.
Conclusion:
In conclusion, BPPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPA has been studied for its potential as a therapeutic agent for various diseases, including cancer and diabetes. BPPA has also been shown to have low toxicity in animal studies. However, the low solubility of BPPA in water is a limitation that needs to be addressed. The future directions for the study of BPPA include the development of more efficient synthesis methods, the study of BPPA's potential as an anti-inflammatory agent and its effect on the central nervous system, and the development of BPPA derivatives with improved solubility and efficacy.
Synthesis Methods
The synthesis of BPPA involves the reaction of 3-bromoaniline with 5-methyl-1H-pyrazole-4-carbaldehyde in the presence of sodium triacetoxyborohydride. The reaction results in the formation of the intermediate compound, which is further reacted with 2-bromoacetic acid to yield BPPA.
Scientific Research Applications
BPPA has various scientific research applications, including its use as a ligand in metal-organic frameworks, as an inhibitor of protein tyrosine phosphatase 1B, and as a potential anticancer agent. BPPA has also been studied for its potential as an anti-inflammatory agent and its effect on the central nervous system.
properties
IUPAC Name |
2-(3-bromophenyl)-2-[(5-methyl-1H-pyrazol-4-yl)methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2/c1-9-10(8-17-18-9)7-16-14(2,13(19)20)11-4-3-5-12(15)6-11/h3-6,8,16H,7H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYGFNXWNMUOKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CNC(C)(C2=CC(=CC=C2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Oxazol-4-yl)-5-[[1-(2,2,2-trifluoroethyl)pyrazol-3-yl]methyl]-1,2,4-oxadiazole](/img/structure/B7449885.png)


![2-{[1-(prop-2-enoyl)piperidin-4-yl]formamido}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B7449901.png)
![4-[[Cyclopropyl(oxan-2-yl)methyl]sulfamoyl]benzoic acid](/img/structure/B7449904.png)
![(3S)-3-(2,4-difluorophenyl)-3-[(3-methyltriazol-4-yl)sulfonylamino]propanoic acid](/img/structure/B7449907.png)
![3-[4-(2-Cyclopentylethylsulfonyl)piperazin-1-yl]propanoic acid](/img/structure/B7449911.png)
![2-[4-[(4-Cyclopropyl-2-fluorophenyl)carbamoylamino]piperidin-1-yl]acetic acid](/img/structure/B7449916.png)
![3-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]-5-[(5-methyl-1,2-oxazol-3-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7449927.png)
![4-phenyl-1-(prop-2-enoyl)-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7449943.png)
![2-[4-[(3-oxopiperazin-1-yl)methyl]triazol-1-yl]-N-propan-2-ylpropanamide](/img/structure/B7449950.png)
![3-[2-[2-(1,1-Dioxo-1,2-thiazolidin-2-yl)ethyl-methylamino]-2-oxoethyl]benzoic acid](/img/structure/B7449953.png)
![5-[(1-Ethenylcyclohexyl)methyl]-3-pyrimidin-5-yl-1,2,4-oxadiazole](/img/structure/B7449956.png)
![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7449979.png)